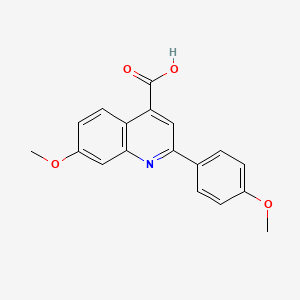
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with 2-(4-methoxyphenyl)malonaldehyde and 1H-pyrazol-5-amine as precursors.
Condensation Reaction: These precursors undergo a condensation reaction followed by cyclization to form the quinoline core.
Substitution Reaction: The final compound is obtained through substitution reactions, often using Suzuki–Miyaura cross-coupling methods.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in compounds with enhanced or modified properties .
Scientific Research Applications
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in various biological pathways.
Pathways: The compound can modulate signaling pathways, leading to its observed biological effects.
The exact mechanism of action can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
7-Methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives:
Properties
CAS No. |
116734-20-4 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C18H15NO4/c1-22-12-5-3-11(4-6-12)16-10-15(18(20)21)14-8-7-13(23-2)9-17(14)19-16/h3-10H,1-2H3,(H,20,21) |
InChI Key |
FFMMVMRDDWAUMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)OC)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



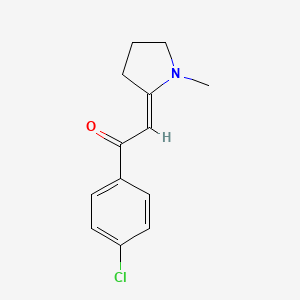

![4-{[4-(Pyrrolidin-1-yl)phenyl]methyl}aniline](/img/structure/B12882784.png)
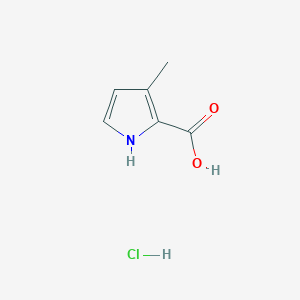

![4-bromo-N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12882812.png)

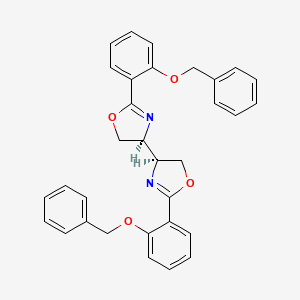
![(R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12882832.png)
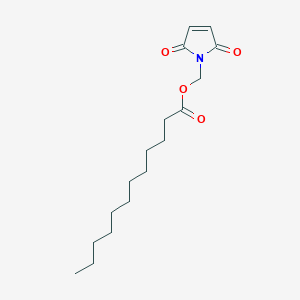
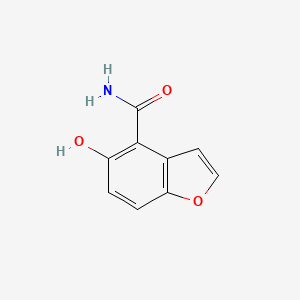
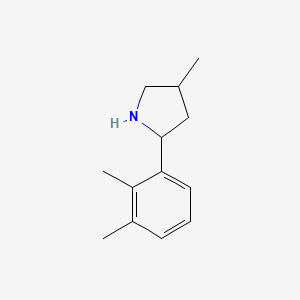
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
